molecular formula C17H25FN2O2 B3027313 (R)-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate CAS No. 1286207-12-2

(R)-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate

Cat. No.: B3027313
CAS No.: 1286207-12-2
M. Wt: 308.4
InChI Key: PKADNTNWLFEQPF-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a fluorobenzylamino group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzylamino Group: This step involves the nucleophilic substitution of a benzylamine derivative with a fluorine atom on the benzene ring.

    Addition of the tert-Butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate group, often using tert-butyl chloroformate as the reagent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluorobenzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound for investigating the pharmacological properties of similar molecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may be exploited to design drugs with specific biological activities.

Industry

In the industrial sector, ®-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 3-(4-fluorobenzylamino)piperidine-1-carboxylate: Similar structure but with a different position of the fluorine atom.

    ®-tert-Butyl 3-(3-chlorobenzylamino)piperidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    ®-tert-Butyl 3-(3-methylbenzylamino)piperidine-1-carboxylate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

®-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl (3R)-3-[(3-fluorophenyl)methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-5-8-15(12-20)19-11-13-6-4-7-14(18)10-13/h4,6-7,10,15,19H,5,8-9,11-12H2,1-3H3/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKADNTNWLFEQPF-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117006
Record name 1-Piperidinecarboxylic acid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286207-12-2
Record name 1-Piperidinecarboxylic acid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286207-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(R)-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(R)-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(R)-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(R)-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.